molecular formula C13H22N2O4S2 B2841253 2,4-dimethyl-3-[methyl(methylsulfonyl)amino]-N-propan-2-ylbenzenesulfonamide CAS No. 915929-37-2

2,4-dimethyl-3-[methyl(methylsulfonyl)amino]-N-propan-2-ylbenzenesulfonamide

Cat. No. B2841253
CAS RN: 915929-37-2
M. Wt: 334.45
InChI Key: QFKWQQFNBUYGJA-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative. Sulfonamides are a group of compounds characterized by a sulfonyl functional group attached to two carbon atoms . They are widely used in medicinal chemistry due to their biological activities .


Molecular Structure Analysis

The compound contains a sulfonyl group (-SO2-) and an amino group (-NH2), both of which can participate in hydrogen bonding, affecting its physical and chemical properties .


Chemical Reactions Analysis

Sulfonamides can undergo a variety of chemical reactions, including hydrolysis, acylation, and displacement reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Generally, sulfonamides are stable under normal conditions but can decompose under extreme conditions .

Scientific Research Applications

Structure-Activity Relationship in Anticancer Agents

Research on analogs of 2,4-dimethyl-3-[methyl(methylsulfonyl)amino]-N-propan-2-ylbenzenesulfonamide has shown their potential as small molecule inhibitors in the hypoxia-inducible factor-1 (HIF-1) pathway, which is a promising target for anticancer therapy. Studies on the structure-activity relationships of these compounds highlight the importance of specific structural motifs for enhancing pharmacological properties and development as cancer therapeutics (J. Mun et al., 2012).

Antimicrobial Activity

A series of compounds related to 2,4-dimethyl-3-[methyl(methylsulfonyl)amino]-N-propan-2-ylbenzenesulfonamide were synthesized and evaluated for their antibacterial activity. The research demonstrated that certain derivatives possess significant antimicrobial properties, suggesting potential applications in combating bacterial infections (M. Ghorab et al., 2017).

DNA Interaction and Anticancer Activity

Studies on mixed-ligand copper(II)-sulfonamide complexes have shown that derivatives of 2,4-dimethyl-3-[methyl(methylsulfonyl)amino]-N-propan-2-ylbenzenesulfonamide can bind to DNA and exhibit significant anticancer activity. The research highlights the role of the sulfonamide derivative in modulating interactions with DNA, which is crucial for developing new anticancer drugs (M. González-Álvarez et al., 2013).

Inhibition of Phospholipase A2

Derivatives of 2,4-dimethyl-3-[methyl(methylsulfonyl)amino]-N-propan-2-ylbenzenesulfonamide have been explored as inhibitors of membrane-bound phospholipase A2, an enzyme involved in inflammatory processes. This research suggests potential therapeutic applications of these compounds in treating conditions associated with excessive phospholipase A2 activity (H. Oinuma et al., 1991).

Lipoxygenase Inhibition and Antibacterial Effects

A study on sulfonamides bearing a 1,4-benzodioxin ring, related to 2,4-dimethyl-3-[methyl(methylsulfonyl)amino]-N-propan-2-ylbenzenesulfonamide, revealed their potential as antibacterial agents and lipoxygenase inhibitors. These findings open up possibilities for the use of these compounds in treating inflammatory diseases and infections (M. Abbasi et al., 2017).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific structure and use. It’s important to handle all chemicals with appropriate safety measures .

Future Directions

The future directions for this compound would depend on its potential applications. Given the wide range of uses for sulfonamides, there could be many possibilities for future research .

properties

IUPAC Name

2,4-dimethyl-3-[methyl(methylsulfonyl)amino]-N-propan-2-ylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O4S2/c1-9(2)14-21(18,19)12-8-7-10(3)13(11(12)4)15(5)20(6,16)17/h7-9,14H,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFKWQQFNBUYGJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)S(=O)(=O)NC(C)C)C)N(C)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-dimethyl-3-[methyl(methylsulfonyl)amino]-N-propan-2-ylbenzenesulfonamide

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